MLN0905 - 1228960-69-7

MLN0905

Catalog Number: EVT-276476
CAS Number: 1228960-69-7
Molecular Formula: C24H25F3N6S
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MLN0905 is an inhibitor of polo-like kinase 1 (Plk1; IC50 = 2 nM). It inhibits 95% of Plk1 activity but also inhibits the activity of 10 additional kinases by greater than or equal to 90% in a panel of 359 kinases at 1 µM. MLN0905 reduces phosphorylation of histone H3 at serine 10 (H3S10Ph), a marker of cell cycle arrest at prometaphase, in HT-29 colorectal cancer cells (EC30 = 9 nM). It inhibits proliferation in a panel of six human lymphoma cell lines with IC50 values ranging from 3.2 to 24 nM. MLN0905, alone or in combination with rituximab, increases survival in an OCI LY-19 metastatic lymphoma mouse xenograft model.
MLN0905 is a potent, selective small-molecule PLK1 inhibitor. MLN0905 inhibits cell proliferation in a broad range of human tumor cells including DLBCL cell lines. PLK1 inhibition leads to pharmacodynamic pHisH3 modulation and significant antitumor activity in multiple DLBCL models. These data strongly suggest evaluating PLK1 inhibitors as DLBCL anticancer agents in the clinic. (source: Mol Cancer Ther; 11; 2045-53.)
Overview

MLN0905 is a small-molecule inhibitor specifically targeting Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation and mitosis. This compound has garnered attention for its potential therapeutic applications in various cancers, including diffuse large B-cell lymphoma and cholangiocarcinoma. The development of MLN0905 represents a significant advancement in the search for targeted cancer therapies, particularly for tumors exhibiting overexpression of PLK1.

Source

MLN0905 was developed as part of ongoing research into PLK1 inhibitors by pharmaceutical companies, including GlaxoSmithKline. It has been evaluated in preclinical studies and clinical trials for its efficacy against solid tumors and hematological malignancies.

Classification

MLN0905 is classified as a small-molecule inhibitor and falls under the category of antitumor agents. Its specific mechanism of action involves the inhibition of PLK1, which is critical for proper cell division and proliferation.

Synthesis Analysis

Methods

The synthesis of MLN0905 involves several key steps that typically include the coupling of various chemical intermediates. Although specific details on the synthesis route are not extensively documented in the available literature, it generally follows a convergent synthetic strategy that allows for efficient assembly of complex molecular structures.

Technical Details

The synthesis process may involve:

  • Reagents: Common reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and other coupling agents.
  • Reaction Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

The molecular structure of MLN0905 can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The precise three-dimensional conformation can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Molecular weight: Approximately 460.5 g/mol
Chemical formula: C23H27N5O3S
The structure features a thiophene ring, which is critical for its interaction with the target enzyme.

Chemical Reactions Analysis

Reactions

MLN0905 undergoes specific chemical reactions that facilitate its interaction with PLK1. These reactions typically involve:

  • Binding Interactions: The compound forms non-covalent interactions with the active site of PLK1, inhibiting its kinase activity.
  • Phosphorylation Inhibition: By blocking PLK1 activity, MLN0905 prevents the phosphorylation of key substrates involved in cell cycle progression.

Technical Details

The inhibition mechanism has been studied using biochemical assays that measure the phosphorylation states of histone proteins and other substrates in cancer cell lines treated with MLN0905.

Mechanism of Action

Process

MLN0905 exerts its antitumor effects primarily through the inhibition of PLK1, which is essential for several processes during mitosis, including:

  • Centriole Duplication: Preventing proper formation and function of centrioles during cell division.
  • Chromosome Segregation: Disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.

Data

Studies have shown that treatment with MLN0905 results in decreased phosphorylation levels of histone H3 at serine 10, indicating effective cell cycle arrest at prometaphase in various cancer models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

Applications

Scientific Uses

MLN0905 is primarily researched for its potential applications in oncology:

  • Cancer Treatment: Its ability to selectively inhibit PLK1 makes it a candidate for treating various cancers characterized by PLK1 overexpression.
  • Research Tool: Used in laboratory settings to study cell cycle dynamics and the role of PLK1 in tumorigenesis.
Introduction to MLN0905 and Polo-Like Kinase 1 (PLK1) Inhibition

Role of PLK1 in Cell Cycle Regulation and Oncogenesis

Polo-like kinase 1 (PLK1) is a serine/threonine kinase essential for mitotic progression, orchestrating centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Structurally, PLK1 comprises an N-terminal kinase domain (KD) and a C-terminal polo-box domain (PBD). The PBD mediates subcellular localization by binding phosphorylated substrates, while the KD executes catalytic functions. These domains engage in autoinhibitory interactions, relieved by phosphorylation (e.g., at Thr210 by Aurora A) or binding to activators like Bora, enabling PLK1 activation during G2/M phase [4] [9].

PLK1 overexpression is a hallmark of numerous cancers (e.g., diffuse large B-cell lymphoma, prostate cancer) and correlates with poor prognosis. Its oncogenic role stems from:

  • Mitotic Dysregulation: PLK1 hyperactivity accelerates G2/M transition, overriding DNA damage checkpoints and promoting genomic instability [4] [9].
  • DNA Damage Response (DDR) Evasion: PLK1 phosphorylates DDR components (e.g., BRCA1), impairing repair mechanisms and facilitating tumor survival under replication stress [9].
  • Metastatic Pathways: PLK1 drives epithelial-to-mesenchymal transition (EMT) and modulates mTOR signaling, enhancing metastatic potential [4].

Table 1: Key Mitotic Functions of PLK1

Cell Cycle PhasePLK1 FunctionSubstrates/Effectors
S/G2DNA replication initiationOrc2, MCM2-7, DBF4
G2/MCyclin B1/CDK1 activationCdc25C, WEE1, MYT1
MitosisKinetochore-microtubule stabilityBubR1, PBIP1
CytokinesisAbscission regulationECT2, MKLP1 [4] [9]

Rationale for Targeting PLK1 in Cancer Therapeutics

PLK1’s centrality in mitosis and tumor-specific overexpression make it a compelling therapeutic target. Unlike normal cells, many cancers exhibit "PLK1 addiction," where proliferation relies on elevated PLK1 activity. Inhibition selectively kills malignant cells while sparing non-dividing healthy cells [1] [9]. Key rationales include:

  • Synthetic Lethality: PLK1 inhibition synergizes with DNA-damaging agents or targeted therapies (e.g., PARP inhibitors) in BRCA-deficient cancers [9].
  • Checkpoint Override: Tumors with PTEN or TP53 mutations show heightened PLK1 dependency due to compromised G1/S checkpoints [4].
  • Biomarker-Driven Therapy: Phospho-histone H3 (pHisH3) levels serve as a pharmacodynamic biomarker, enabling real-time monitoring of PLK1 inhibition efficacy [1] [7].

Table 2: Tumor Types with PLK1 Overexpression and Therapeutic Implications

Tumor TypePrevalence of PLK1 OverexpressionAssociated Clinical Outcome
Diffuse Large B-Cell Lymphoma (DLBCL)Up to 30% of NHL casesPoor survival, chemoresistance
Multiple MyelomaCommon in advanced stagesDisease progression, relapse
Colorectal Carcinoma>50% of primary tumorsMetastasis, reduced survival [1] [3] [7]

MLN0905: Discovery and Structural Characterization as a PLK1 Inhibitor

Discovery and Chemical Synthesis

MLN0905 was developed through structure-activity relationship (SAR) optimization of benzolactam derivatives. Key modifications included:

  • Introduction of a trifluoromethyl pyrimidine moiety to enhance kinase selectivity.
  • Addition of a dimethylaminopropyl chain to improve oral bioavailability [5] [6].The compound emerged as a potent, orally bioavailable PLK1 inhibitor with an IC₅₀ of 2 nM, demonstrating >100-fold selectivity over PLK2/3 and minimal off-target effects across 359 kinases [2] [5].

Structural Basis of PLK1 Inhibition

MLN0905 (chemical name: 2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione; CAS: 1228960-69-7) binds the ATP-pocket of PLK1’s kinase domain. Critical interactions include:

  • Hydrophobic anchoring: The trifluoromethyl group occupies a hydrophobic cleft.
  • H-bonding: The benzazepine-thione moiety forms H-bonds with hinge-region residues (Cys67, Leu130) [5] [6].This binding stabilizes PLK1 in an inactive conformation, preventing phosphorylation of downstream substrates like Cdc25C (EC₅₀ = 33 nM) [5].

Table 3: Chemical and Pharmacological Profile of MLN0905

PropertyValueMethod
Molecular FormulaC₂₄H₂₅F₃N₆SHigh-resolution MS
Molecular Weight486.56 g/molCalculated
PLK1 IC₅₀2 nMKinase flash plate assay
Cellular LD₅₀ (HT-29)22 nMMTT viability assay
Solubility≥30 mg/mL in DMSOHPLC-based quantification [2] [5] [6]

Preclinical Antitumor Efficacy

MLN0905 exhibits broad antitumor activity:

  • Monotherapy: In DLBCL xenografts (OCI-LY10, OCI-LY19), oral administration (6.25–50 mg/kg) induced tumor regression (T/C = 0.15 at 6.25 mg/kg) and suppressed phosphorylated histone H3 (pHisH3), confirming target engagement [1] [7].
  • Synergy with Standard Care: In disseminated OCI-LY19 models, MLN0905 combined with rituximab significantly extended survival (synergy score >15 by Bliss model) [1] [7].
  • Dosing Flexibility: Intermittent and continuous schedules showed comparable efficacy, supporting adaptable clinical dosing [1].

Combination Therapy Mechanisms

MLN0905 enhances efficacy of other anticancer agents via:

  • Apoptotic Priming: In multiple myeloma, MLN0905 (IC₅₀ = 54 nM) downregulates BCL2 and PUMA mRNA, while lenalidomide (30 µM) upregulates p21. Their combination increased apoptosis in AMO1 cells to 51.31% (vs. <20% for single agents) [3].
  • Mitotic Arrest: Synergy with HDAC inhibitors arises from concurrent disruption of spindle assembly and histone deacetylation, amplifying mitotic catastrophe [4] [9].

Table 4: Synergistic Combinations of MLN0905 in Preclinical Models

Combination AgentCancer ModelSynergistic EffectProposed Mechanism
RituximabDLBCL (OCI-LY19)Survival extension, tumor regressionEnhanced mitotic arrest & ADCC
LenalidomideMultiple Myeloma (AMO1)Apoptosis increase (51.31% vs. 20%)p21 upregulation & BCL2 suppression
HDAC InhibitorsLeukemiaReduced IC₅₀ by >50%Spindle disruption & chromatin remodeling [1] [3] [4]

Properties

CAS Number

1228960-69-7

Product Name

MLN0905

IUPAC Name

2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione

Molecular Formula

C24H25F3N6S

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32)

InChI Key

CODBZFJPKJDNDT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MLN0905; MLN 0905; MLN-0905.

Canonical SMILES

CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.